molecular formula C20H18Cl2N2OS2 B11692090 (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11692090
M. Wt: 437.4 g/mol
InChI Key: SQIYHEIKIGLJOO-PDGQHHTCSA-N
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Description

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure. It belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazolidinone ring, a dichlorophenyl group, and a diethylaminophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-(diethylamino)benzylidene-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(methylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which enhances its biological activity and makes it a more potent compound in various applications.

Properties

Molecular Formula

C20H18Cl2N2OS2

Molecular Weight

437.4 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18Cl2N2OS2/c1-3-23(4-2)13-8-10-14(11-9-13)24-19(25)18(27-20(24)26)12-15-16(21)6-5-7-17(15)22/h5-12H,3-4H2,1-2H3/b18-12-

InChI Key

SQIYHEIKIGLJOO-PDGQHHTCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S

Origin of Product

United States

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